N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide is a complex organic compound belonging to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide typically involves multiple steps, starting with the construction of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions involving thiophene derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reducing reaction times and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against indicator microorganisms such as Candida albicans, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Benzothiophene derivatives: Other compounds within this class share structural similarities but may differ in functional groups and substituents.
Cyclopentylthioacetamide derivatives: Compounds with similar cyclopentylthio and acetamide moieties but different aromatic cores.
Uniqueness: N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide stands out due to its specific combination of benzothiophene, cyclopentylthio, and acetamide groups, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopentylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-18(21,16-10-13-6-2-5-9-15(13)23-16)12-19-17(20)11-22-14-7-3-4-8-14/h2,5-6,9-10,14,21H,3-4,7-8,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCBPYJETTXORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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